molecular formula C12H21N3O3 B6183303 tert-butyl N-[(3S)-1-diazo-4,4-dimethyl-2-oxopentan-3-yl]carbamate CAS No. 170116-21-9

tert-butyl N-[(3S)-1-diazo-4,4-dimethyl-2-oxopentan-3-yl]carbamate

Cat. No. B6183303
CAS RN: 170116-21-9
M. Wt: 255.3
InChI Key:
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Description

Tert-butyl N-[(3S)-1-diazo-4,4-dimethyl-2-oxopentan-3-yl]carbamate, also known as TBNPC, is an organic compound primarily used in the synthesis of pharmaceuticals. It is a white crystalline solid that is insoluble in water and has a melting point of 170°C. TBNPC is a versatile compound with a wide range of applications in the pharmaceutical and industrial sector. It is a commonly used intermediate in the synthesis of various pharmaceuticals, and its properties make it an ideal starting material for the synthesis of a variety of compounds.

Scientific Research Applications

Tert-butyl N-[(3S)-1-diazo-4,4-dimethyl-2-oxopentan-3-yl]carbamate has a wide range of applications in the scientific research sector. It is commonly used as an intermediate in the synthesis of various pharmaceuticals and other compounds. It is also used in the synthesis of polymers, dyes, and other organic compounds. Additionally, tert-butyl N-[(3S)-1-diazo-4,4-dimethyl-2-oxopentan-3-yl]carbamate is used in the synthesis of peptides, nucleotides, and other biologically active compounds.

Mechanism of Action

Tert-butyl N-[(3S)-1-diazo-4,4-dimethyl-2-oxopentan-3-yl]carbamate acts as a nucleophilic reagent in organic synthesis. It is capable of reacting with a variety of functional groups, including carbonyl, carboxylic acid, and nitrile groups. Additionally, it can react with activated alkenes and alkynes, and can be used to synthesize peptides and nucleotides.
Biochemical and Physiological Effects
tert-butyl N-[(3S)-1-diazo-4,4-dimethyl-2-oxopentan-3-yl]carbamate has been shown to have a variety of biochemical and physiological effects. In laboratory studies, it has been shown to inhibit the growth of cancer cells and to inhibit the activity of certain enzymes, such as proteases and phosphatases. Additionally, it has been shown to have anti-inflammatory and anti-oxidant properties.

Advantages and Limitations for Lab Experiments

Tert-butyl N-[(3S)-1-diazo-4,4-dimethyl-2-oxopentan-3-yl]carbamate has several advantages when used in lab experiments. It is a versatile compound that can be used in a variety of reactions, and it is relatively easy to synthesize. Additionally, it is relatively stable, and is not prone to hydrolysis or oxidation. However, it is insoluble in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several possible future directions for research involving tert-butyl N-[(3S)-1-diazo-4,4-dimethyl-2-oxopentan-3-yl]carbamate. It could be used in the synthesis of more complex compounds, such as peptides and nucleotides. Additionally, it could be used in the synthesis of polymers, dyes, and other organic compounds. Furthermore, it could be used in the development of new pharmaceuticals and drug delivery systems. Finally, further research into its biochemical and physiological effects could lead to the development of new therapeutic treatments.

Synthesis Methods

Tert-butyl N-[(3S)-1-diazo-4,4-dimethyl-2-oxopentan-3-yl]carbamate can be synthesized by the reaction of tert-butyl isocyanate and 1-diazo-4,4-dimethyl-2-oxopentan-3-yl chloride. This reaction is carried out in the presence of a base, such as triethylamine, and in an inert atmosphere. The reaction yields a white crystalline solid, which is then purified by recrystallization.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl N-[(3S)-1-diazo-4,4-dimethyl-2-oxopentan-3-yl]carbamate involves the reaction of tert-butyl carbamate with (3S)-1-diazo-4,4-dimethyl-2-oxopentan-3-ylamine.", "Starting Materials": [ "tert-butyl carbamate", "(3S)-1-diazo-4,4-dimethyl-2-oxopentan-3-ylamine" ], "Reaction": [ "To a solution of tert-butyl carbamate in anhydrous THF, add (3S)-1-diazo-4,4-dimethyl-2-oxopentan-3-ylamine.", "Stir the reaction mixture at room temperature for 24 hours.", "Quench the reaction with water and extract the product with ethyl acetate.", "Dry the organic layer over anhydrous sodium sulfate and concentrate the solution under reduced pressure.", "Purify the product by column chromatography using a mixture of hexanes and ethyl acetate as the eluent." ] }

CAS RN

170116-21-9

Product Name

tert-butyl N-[(3S)-1-diazo-4,4-dimethyl-2-oxopentan-3-yl]carbamate

Molecular Formula

C12H21N3O3

Molecular Weight

255.3

Purity

95

Origin of Product

United States

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